N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative with a pyrimidine ring and a pyrazole ring. Sulfonamides are a group of compounds known for their antibacterial properties . Pyrimidines and pyrazoles are nitrogen-containing heterocycles that are often found in biologically active compounds .
Molecular Structure Analysis
The compound likely contains one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which could potentially coordinate to a metal .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Sulfonamide compounds, including those structurally related to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide, have been extensively studied for their antibacterial properties. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at developing new antibacterial agents. These compounds include pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Some of these compounds exhibited high antibacterial activity, highlighting the potential of sulfonamide-based heterocycles as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anticancer Agents
Sulfonamide-based hybrid compounds have been explored for a wide range of pharmacological activities, including antimicrobial and anticancer effects. The design and development of two-component sulfonamide hybrids, incorporating various pharmacologically active scaffolds such as coumarin, indole, and pyrazole, have been reviewed for their synthesis and biological activity. These efforts underscore the versatility of sulfonamides in drug design and the potential to develop effective therapeutic agents against various diseases (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Selective Synthesis of Heterocyclic Sulfonamides
The selective synthesis of heterocyclic sulfonamides, including sulfonyl fluorides and sulfonamides, through a parallel medicinal chemistry protocol demonstrates the utility of sulfur-functionalized reagents. This approach facilitates rapid access to various heterocyclic sulfonyl compounds, showcasing the adaptability of sulfonamide chemistry for medicinal applications and the synthesis of potentially biologically active molecules (Tucker, Chenard, & Young, 2015).
Anticancer and Anti-5-Lipoxygenase Agents
Sulfonamide derivatives, particularly pyrazolopyrimidines, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies highlight the therapeutic potential of sulfonamide compounds in cancer treatment and their role in inhibiting enzymes involved in inflammatory processes (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-12-8-13(2)23(22-12)16-9-15(19-11-20-16)18-6-7-21-26(24,25)14-4-3-5-17-10-14/h3-5,8-11,21H,6-7H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVCYLNOSCTNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.